molecular formula C5H10NS2- B1195824 Diethyldithiocarbamate CAS No. 392-74-5

Diethyldithiocarbamate

Cat. No.: B1195824
CAS No.: 392-74-5
M. Wt: 148.3 g/mol
InChI Key: LMBWSYZSUOEYSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of diethyldithiocarbamic acid. It is a conjugate base of a diethyldithiocarbamic acid.
A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.

Properties

CAS No.

392-74-5

Molecular Formula

C5H10NS2-

Molecular Weight

148.3 g/mol

IUPAC Name

N,N-diethylcarbamodithioate

InChI

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1

InChI Key

LMBWSYZSUOEYSN-UHFFFAOYSA-M

SMILES

CCN(CC)C(=S)[S-]

Canonical SMILES

CCN(CC)C(=S)[S-]

Key on ui other cas no.

392-74-5

Synonyms

Ammonium Salt Ditiocarb
Bismuth Salt Ditiocarb
Diethylcarbamodithioic Acid
Diethyldithiocarbamate
Diethyldithiocarbamate, Sodium
Diethyldithiocarbamate, Zinc
Diethyldithiocarbamic Acid
Dithiocarb
Ditiocarb
Ditiocarb Sodium
Ditiocarb, Ammonium Salt
Ditiocarb, Bismuth Salt
Ditiocarb, Lead Salt
Ditiocarb, Potassium Salt
Ditiocarb, Sodium Salt
Ditiocarb, Sodium Salt, Trihydrate
Ditiocarb, Tin(4+) Salt
Ditiocarb, Zinc Salt
Imuthiol
Lead Salt Ditiocarb
Potassium Salt Ditiocarb
Sodium Diethyldithiocarbamate
Sodium Salt Ditiocarb
Sodium, Ditiocarb
Thiocarb
Zinc Diethyldithiocarbamate
Zinc Salt Ditioca

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyldithiocarbamate

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